5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole
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Overview
Description
“5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole” is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole” would likely involve multi-step organic synthesis. Key steps might include:
- Formation of the 1,3-benzodioxole ring.
- Construction of the pyrazolo[3,2-c][1,4]oxazine ring system.
- Coupling of the oxadiazole moiety.
Each step would require specific reagents and conditions, such as:
Cyclization reactions: to form the heterocyclic rings.
Coupling reactions: to link different parts of the molecule.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield and purity. This might involve:
Catalysts: to increase reaction efficiency.
Purification techniques: like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: might produce alcohols or amines.
Substitution: could result in various functionalized derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Enzyme inhibitors: Targeting specific enzymes in biochemical pathways.
Receptor modulators: Interacting with cellular receptors to modulate biological responses.
Medicine
Possible medicinal applications could involve:
Anticancer agents: Inhibiting the growth of cancer cells.
Antimicrobial agents: Fighting bacterial or fungal infections.
Industry
In industrial settings, the compound might be used in:
Material science: Developing new materials with specific properties.
Pharmaceuticals: As an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.
Receptor modulation: It could interact with a receptor, altering its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Known for their biological activities.
Pyrazolo[3,2-c][1,4]oxazine derivatives: Studied for their potential medicinal properties.
Oxadiazole derivatives: Often explored for their antimicrobial and anticancer activities.
Uniqueness
The unique combination of these three moieties in “5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole” might confer distinct biological activities and chemical properties, making it a compound of interest for further research.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9-17-16(24-19-9)12-5-11-7-21-15(6-20(11)18-12)10-2-3-13-14(4-10)23-8-22-13/h2-5,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAIYATWDQLJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NN3CC(OCC3=C2)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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